3-Benzoylphenylboronic acid
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Overview
Description
3-Benzoylphenylboronic acid is an organic compound with the molecular formula C13H11BO3. It is a derivative of phenylboronic acid, where a benzoyl group is attached to the phenyl ring.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and proteins, playing a crucial role in numerous biochemical processes .
Mode of Action
Boronic acids, including 3-Benzoylphenylboronic acid, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
As a boronic acid derivative, it may be involved in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The compound’s interactions with its targets could lead to various cellular responses, depending on the specific targets and the context of the interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzoylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Another method involves the Suzuki-Miyaura coupling reaction, where phenylboronic acid is coupled with a benzoyl halide in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems further enhances the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-Benzoylphenylboronic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; solventwater or methanol; temperatureroom temperature to 50°C.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides; solventtoluene or ethanol; temperaturereflux.
Major Products
Oxidation: 3-Benzoylphenol
Reduction: 3-Hydroxyphenylboronic acid
Substitution: Various substituted phenylboronic acids depending on the halide used.
Scientific Research Applications
3-Benzoylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Benzoylphenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the benzoyl group, making it less versatile in certain synthetic applications.
3-Formylphenylboronic acid: Contains a formyl group instead of a benzoyl group, which affects its reactivity and applications.
4-Benzoylphenylboronic acid: Similar structure but with the benzoyl group in the para position, leading to different steric and electronic properties.
The uniqueness of this compound lies in its combination of the boronic acid and benzoyl functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(3-benzoylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDRPRIEZYLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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